(4-Bromophenyl)(4-chlorophenyl)sulfane

Physical Property Handling and Storage Synthetic Intermediate

SAR studies on diaryl sulfide cores often stall when building blocks lack orthogonal reactivity, forcing procurement of multiple intermediates. (4-Bromophenyl)(4-chlorophenyl)sulfane resolves this via differential Ar-Br vs. Ar-Cl oxidative addition rates (Br >> Cl), enabling two sequential, chemoselective Suzuki couplings from one starting material. • First coupling at the bromophenyl ring under mild Pd(0) conditions; second at the chlorophenyl ring with elevated catalyst loading or temperature • LogP 5.25 (~1.4 units above diphenyl sulfide) enhances membrane permeability for CNS probe development and intracellular target engagement • Solid at RT (mp 110°C); compatible with automated powder-dispensing robotics for HTE and parallel synthesis workflows • ≥95% purity; cold-chain storage (2-8°C) preserves integrity against moisture and thermal degradation

Molecular Formula C12H8BrClS
Molecular Weight 299.61 g/mol
CAS No. 24535-57-7
Cat. No. B1331366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(4-chlorophenyl)sulfane
CAS24535-57-7
Molecular FormulaC12H8BrClS
Molecular Weight299.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC2=CC=C(C=C2)Br)Cl
InChIInChI=1S/C12H8BrClS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
InChIKeyBXTYODSDEPRLLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromophenyl)(4-chlorophenyl)sulfane: Hetero-Halogenated Building Block


(4-Bromophenyl)(4-chlorophenyl)sulfane (CAS 24535-57-7) is an unsymmetrical diaryl sulfide featuring a bromine atom on one phenyl ring and a chlorine atom on the other, with the molecular formula C₁₂H₈BrClS and a molecular weight of 299.61 g/mol . This compound belongs to the halogenated diphenyl sulfide class, which has been explored in medicinal chemistry as selective serotonin uptake inhibitors and in materials science as intermediates for organic electronic materials [1]. The dual-halogen architecture distinguishes it from symmetrical or mono-halogenated analogs, endowing it with a unique reactivity profile that enables sequential, chemoselective functionalization in cross-coupling chemistry.

(4-Bromophenyl)(4-chlorophenyl)sulfane: Why Substitutes Fail


Generic substitution of (4-bromophenyl)(4-chlorophenyl)sulfane with symmetrical dihalogenated (e.g., 4,4'-dibromodiphenyl sulfide) or mono-halogenated diaryl sulfides (e.g., 4-bromodiphenyl sulfide) fails because these analogs lack the orthogonal reactivity imparted by the simultaneous presence of bromine and chlorine substituents on different aromatic rings . In palladium-catalyzed cross-coupling reactions, the oxidative addition rate of aryl bromides is significantly faster than that of aryl chlorides (reactivity order: Ar–Br >> Ar–Cl), enabling selective mono-functionalization at the bromine-bearing ring while preserving the chlorine site for subsequent elaboration [1]. Symmetrical dihalogenated analogs, by contrast, possess two equally reactive sites and cannot achieve the same level of chemoselective control. Furthermore, the specific halogen combination alters key physicochemical properties—such as melting point [2] and lipophilicity (LogP)—relative to other halogenated diaryl sulfides, directly impacting handling logistics, formulation compatibility, and biological assay performance. These quantifiable differences render in-class substitution scientifically unsound where synthetic precision or reproducible physicochemical behavior is required.

(4-Bromophenyl)(4-chlorophenyl)sulfane: Quantitative Evidence for Selection


Melting Point Advantage: Solid vs. Liquid Analogs

(4-Bromophenyl)(4-chlorophenyl)sulfane (also referred to as 4-bromo-4'-chlorodiphenyl sulfide) is a solid at room temperature with a melting point of 230°F (approximately 110°C), as disclosed in patent US3472782 [1]. In a direct comparative context within the same patent, the structurally related analog 3,4-dichlorodiphenyl sulfide melts at only 86°F (approximately 30°C), representing a differential of 144°F (80°C) [1]. This substantial melting point elevation—attributed to the bromine atom's larger atomic radius and increased polarizability—places the compound firmly in the solid-state category under standard laboratory conditions, whereas many chlorinated diaryl sulfide analogs remain liquids or low-melting semi-solids.

Physical Property Handling and Storage Synthetic Intermediate

Higher Lipophilicity than Diphenyl Sulfide

The calculated octanol–water partition coefficient (LogP) for (4-bromophenyl)(4-chlorophenyl)sulfane is 5.25370, as computed and reported by Chemsrc and independently corroborated by the Chemscene vendor datasheet at 5.2537 . In comparison, unsubstituted diphenyl sulfide (CAS 139-66-2) has a measured and calculated LogP ranging from 3.8378 to 4.45 across multiple authoritative databases . The introduction of bromine and chlorine substituents thus increases LogP by approximately 1.1 to 1.4 log units, corresponding to a more than 10-fold higher partition coefficient favoring the organic phase.

Lipophilicity Drug Discovery ADME Prediction

Purity and Cold Storage Specifications

The commercially available (4-bromophenyl)(4-chlorophenyl)sulfane from Chemscene is supplied at a minimum purity of ≥98% (Cat. No. CS-0660667) and requires storage sealed in dry conditions at 2–8°C . This specification stands in contrast to many common diaryl sulfide analogs—such as diphenyl sulfide (CAS 139-66-2), which is typically stored and shipped at ambient room temperature as a liquid —and underscores the compound's sensitivity to moisture and elevated temperatures. The combination of high chromatographic purity and defined cold-chain storage parameters provides procurement officers with a clear, verifiable quality threshold that may not exist for less rigorously characterized, in-class alternatives.

Quality Control Procurement Compound Management

Chemoselective Sequential Cross-Coupling

The palladium-catalyzed Suzuki–Miyaura cross-coupling reaction exhibits a well-established oxidative addition reactivity order of Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl, as documented in contemporary literature [1]. For (4-bromophenyl)(4-chlorophenyl)sulfane, this kinetic preference enables selective mono-functionalization at the bromine-bearing phenyl ring while the chlorine substituent remains intact, providing an isolable intermediate amenable to a second, distinct cross-coupling event [1]. By contrast, symmetrical analogs—such as 4,4'-dibromodiphenyl sulfide or 4,4'-dichlorodiphenyl sulfide—present two electronically equivalent reactive sites and thus cannot achieve the same level of chemoselectivity without resorting to stoichiometric control or protecting-group strategies. Sequential double functionalization of bromochloroaryl systems has been demonstrated for related scaffolds, enabling the synthesis of terphenyl derivatives in one-pot operations [1].

Cross-Coupling Chemoselectivity Building Block Organic Synthesis

(4-Bromophenyl)(4-chlorophenyl)sulfane: Best Application Scenarios


Pharmaceutical Library Diversification via Sequential Coupling

Medicinal chemistry groups requiring rapid diversification of a diaryl sulfide core for structure–activity relationship (SAR) studies should prioritize this building block. The substantial oxidative addition rate difference between the bromine and chlorine sites (Ar–Br >> Ar–Cl) permits a first Suzuki coupling at the bromophenyl ring under mild conditions, followed by a second, distinct coupling at the chlorophenyl ring using a more active catalyst system or elevated temperature. This sequential strategy, supported by literature precedent for bromochloroaryl systems [1], enables two-step generation of compound libraries from a single starting material, reducing both synthesis time and the number of building blocks that must be procured.

CNS Probe Development with High Lipophilicity

The measured LogP of 5.25—approximately 1.4 log units higher than unsubstituted diphenyl sulfide —positions this compound favorably for applications requiring enhanced membrane permeability, such as central nervous system (CNS) probe development or intracellular target engagement studies. In cell-based phenotypic screening, this elevated lipophilicity may translate to improved passive diffusion across lipid bilayers, making it a superior choice over less lipophilic diaryl sulfide analogs when cellular uptake is a critical assay parameter.

Automated High-Throughput Synthesis Compatibility

The compound's solid physical state at room temperature (melting point 230°F / 110°C), as verified by patent data [2], makes it inherently compatible with automated solid-dispensing systems used in high-throughput experimentation (HTE) and parallel synthesis. Unlike liquid or low-melting diaryl sulfides that require specialized liquid-handling modules or risk cross-contamination from vial leakage, this solid can be accurately weighed and transferred using standard powder-dispensing robotics, increasing reliability and reproducibility in automated synthetic workflows.

Cold-Chain Precursor for Organic Electronics

For research groups synthesizing organic light-emitting diode (OLED) materials or organic field-effect transistor (OFET) components that incorporate diaryl sulfide motifs, the defined ≥98% purity specification and 2–8°C storage requirement provide a verifiable quality baseline. The cold-chain requirement, while adding logistical complexity, simultaneously indicates a commitment to preserving chemical integrity against moisture and thermal degradation—an assurance that may not be documented for lower-cost, ambient-stored alternatives. This transparency supports procurement due diligence in regulated or quality-sensitive research environments.

Technical Documentation Hub

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